Neihumicin

Cytotoxicity Anticancer Natural Product

Neihumicin is the only validated benchmark compound for KB cell cytotoxicity assays (ED50 0.94 μg/mL) that simultaneously offers selective antifungal activity against Saccharomyces cerevisiae ATCC 9763, with no antibacterial interference. Its unsymmetrical piperazine-2,5-dione core provides a superior scaffold for SAR-driven medicinal chemistry, unlike generic symmetrical diketopiperazines. Procure for reproducible baseline cytotoxicity screening, antifungal pathway dissection, or as a template for novel anticancer agents. Limited availability; request quote.

Molecular Formula C19H16N2O2
Molecular Weight 304.3 g/mol
CAS No. 111451-12-8
Cat. No. B039100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeihumicin
CAS111451-12-8
Synonyms3,6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one
neihumicin
Molecular FormulaC19H16N2O2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3
InChIInChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13-
InChIKeyCKMSPKVRKZDILM-MCOFMCJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neihumicin (CAS 111451-12-8) Procurement: Verified Cytotoxic and Antifungal Properties of a Unique Diketopiperazine


Neihumicin (CAS 111451-12-8) is a diketopiperazine alkaloid isolated from the fermentation broth of the soil actinomycete Micromonospora neihuensis Wu, sp. nov [1]. It is structurally defined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, with a molecular formula of C19H16N2O2 and a molecular weight of 304.34 g/mol [1][2]. The compound was discovered and first reported in a seminal series of papers in The Journal of Antibiotics in 1988 [3].

Why Neihumicin Cannot Be Replaced by Other Diketopiperazines or Antifungal Agents


Substituting Neihumicin with a generic piperazine-2,5-dione or a common antifungal agent is scientifically unsound because its biological profile is a specific, non-interchangeable combination of moderate cytotoxic potency against KB cells (ED50 0.94 μg/mL) and selective antifungal activity against Saccharomyces cerevisiae ATCC 9763, while lacking antibacterial activity [1]. This dual activity is not a class property of all diketopiperazines; for instance, many marine-derived piperazine-2,5-diones exhibit varying and often weaker cytotoxic profiles (e.g., gliocladride A IC50 11.60–52.83 μg/mL against other cell lines) [2][3]. More critically, structure-activity relationship (SAR) studies demonstrate that the C-3 and C-6 disubstituted unsymmetrical piperazine core of Neihumicin is a key structural determinant for its observed cytotoxicity, and this is not uniformly present in structurally related analogs, making generic substitution unpredictable [4].

Neihumicin Technical Datasheet: Quantitative Differentiation Against Comparators


Neihumicin Cytotoxicity Against KB Cells: Potency Benchmarking

Neihumicin demonstrates in vitro cytotoxicity against the KB human nasopharyngeal carcinoma cell line with an ED50 value of 0.94 μg/mL [1]. This activity is a primary benchmark for the compound. While a direct head-to-head comparison with other diketopiperazines in the same assay is not available in the foundational literature, this value can be compared cross-study to other piperazine-2,5-diones. For example, the marine-derived gliocladride A exhibited an IC50 of 3.86 μg/mL against the A375-S2 melanoma cell line, indicating Neihumicin's potency is in a similar, if not slightly more potent, range against certain cancer cell types [2]. More importantly, the foundational SAR study established that Neihumicin's unsymmetrical core structure is a critical determinant for its cytotoxicity, which is not a feature of all simpler piperazine-2,5-diones [3].

Cytotoxicity Anticancer Natural Product

Neihumicin Antifungal Selectivity: Differentiation from Antibacterial Diketopiperazines

Neihumicin exhibits a defined antifungal spectrum, showing activity against Saccharomyces cerevisiae ATCC 9763 but not against bacteria [1]. This selectivity profile contrasts with other diketopiperazine antibiotics, such as bicyclomycin, which is primarily an antibacterial agent targeting Gram-negative bacteria [2]. The absence of antibacterial activity in Neihumicin is a key differentiator for researchers seeking a tool compound with reduced off-target effects on bacterial flora or for specific antifungal applications.

Antifungal Selectivity Natural Product

Neihumicin Core Structure: Cytotoxicity Determinant via Unsymmetrical Substitution

Structure-activity relationship (SAR) studies on Neihumicin and its analogs have demonstrated that the C-3 and C-6 disubstituted unsymmetrical piperazine core is structurally required for significant cytotoxicity [1]. The study found that Neihumicin-like C-3 and C-6 disubstituted unsymmetrical piperazine derivatives are, in general, more cytotoxic than the corresponding symmetrical piperazine-2,5-diones [1]. This SAR information provides a rationale for selecting Neihumicin as a specific core scaffold for further medicinal chemistry optimization, as it represents a more potent starting point compared to its symmetrical counterparts.

Structure-Activity Relationship SAR Medicinal Chemistry

Neihumicin (CAS 111451-12-8) Optimal Procurement Scenarios Based on Verified Activity Data


Anticancer Lead Discovery: Using Neihumicin as a Cytotoxic Benchmark

Based on its validated in vitro cytotoxicity against the KB cell line (ED50 0.94 μg/mL), Neihumicin is optimally procured as a benchmark compound for establishing baseline cytotoxic activity in new natural product or synthetic analog screens. It provides a specific, reproducible reference point for comparing the potency of novel diketopiperazine derivatives or other cytotoxic agents against this established cancer cell line [1].

Antifungal Mechanism of Action Studies: A Selective Tool Compound

Given its selective antifungal activity against Saccharomyces cerevisiae ATCC 9763 and its lack of antibacterial activity, Neihumicin is an ideal tool compound for dissecting antifungal mechanisms of action without the confounding effects of broad-spectrum antimicrobial activity. It is particularly suitable for research on fungal-specific pathways, such as cell wall or membrane integrity, or in genetic interaction studies in yeast [1].

Medicinal Chemistry Scaffold Optimization: Leveraging the Unsymmetrical Core

For medicinal chemistry programs focused on developing new anticancer agents from the piperazine-2,5-dione class, Neihumicin serves as a validated, more potent starting scaffold. The established SAR showing that its unsymmetrical core confers greater cytotoxicity than symmetrical analogs justifies its use as a template for iterative structural modifications aimed at improving potency, selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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